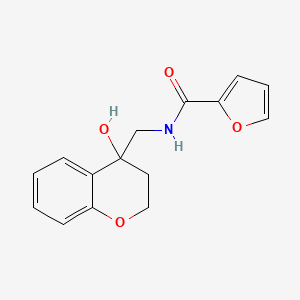

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNIVFXXQSITEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 4-oxochroman derivatives.

Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Antiparasitic Activity

Research indicates that N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide exhibits significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound targets the Pfs16 protein in the parasitophorous vacuole membrane, inhibiting male gamete formation and thereby blocking transmission to mosquitoes.

Antioxidant and Anti-inflammatory Effects

The chromanone scaffold is known for its antioxidant and anti-inflammatory activities. Studies have shown that derivatives of this compound can reduce oxidative stress and inflammation in cellular models, making it a candidate for therapeutic applications in diseases characterized by oxidative damage .

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structural characteristics allow for modification to enhance efficacy against various diseases.

Case Study: Anticancer Potential

A study investigated the anticancer properties of chromanone derivatives, including this compound. The results demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Industrial Applications

The unique chemical properties of this compound make it suitable for applications in materials science. It can be utilized in the development of new materials with specific functionalities, such as coatings or polymers that require enhanced stability or bioactivity.

Table 2: Potential Industrial Uses

| Application Area | Description |

|---|---|

| Materials Science | Development of bioactive coatings |

| Polymer Chemistry | Synthesis of functionalized polymers |

| Agricultural Chemistry | Formulation of eco-friendly pesticides |

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a chroman ring and a furan ring linked by a carboxamide group. This structural configuration is believed to contribute to its bioactivity, particularly its antioxidant and antimicrobial properties.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress within biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this effect may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological effects of this compound can be attributed to several mechanisms:

- Radical Scavenging: The antioxidant properties are primarily due to the ability of the hydroxyl group to donate electrons and neutralize free radicals.

- Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Case Studies

- Antioxidant Efficacy Study

- Antimicrobial Assessment

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.